1-[4-(acetylamino)phenyl]-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
1-[4-(acetylamino)phenyl]-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes an acetylamino group, a methoxyethyl group, and a pyrrolidine ring, makes it a subject of interest for scientific research.
Preparation Methods
The synthesis of 1-[4-(acetylamino)phenyl]-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminophenylacetic acid, 2-methoxyethylamine, and pyrrolidine-3-carboxylic acid.
Reaction Steps:
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[4-(acetylamino)phenyl]-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the acetylamino and methoxyethyl groups, using reagents such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(acetylamino)phenyl]-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(acetylamino)phenyl]-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.
Pathways Involved: The exact pathways involved depend on the specific biological context, but may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
1-[4-(acetylamino)phenyl]-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-fluorodeschloroketamine and other arylcyclohexylamines share structural similarities but differ in their functional groups and biological activities.
Uniqueness: The presence of the acetylamino and methoxyethyl groups in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(4-acetamidophenyl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-11(20)18-13-3-5-14(6-4-13)19-10-12(9-15(19)21)16(22)17-7-8-23-2/h3-6,12H,7-10H2,1-2H3,(H,17,22)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOPGENRDFNDKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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